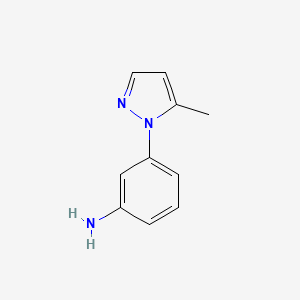

3-(5-Methyl-1H-pyrazol-1-yl)anilin

Übersicht

Beschreibung

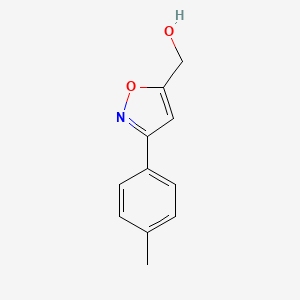

3-(5-methyl-1H-pyrazol-1-yl)aniline is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(5-methyl-1H-pyrazol-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-methyl-1H-pyrazol-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Synthese

3-(5-Methyl-1H-pyrazol-1-yl)anilin: wird bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet. Beispielsweise ist es ein wichtiges Zwischenprodukt bei der Herstellung von Teneligliptinhydrobromidhydrat, einem Medikament, das in Japan zur Behandlung von Typ-2-Diabetes mellitus vermarktet wird . Die Fähigkeit der Verbindung, sich in komplexe molekulare Strukturen zu integrieren, macht sie für die Entwicklung neuer Medikamente wertvoll.

Antileishmaniale und Antimalaria-Wirkstoffe

Forschungen haben gezeigt, dass Derivate von This compound potente antileishmaniale und antimalaria-Aktivitäten aufweisen . Diese Verbindungen werden synthetisiert und an klinischen Isolaten von Leishmania aethiopica und Plasmodium berghei bei Mäusen getestet, wobei vielversprechende Ergebnisse erzielt wurden, die zu neuen Behandlungen für diese Tropenkrankheiten führen könnten.

Anti-Tabakmosaikvirus-Aktivität

Im Bereich der Pflanzenpathologie wurden Derivate von This compound gegen das Tabakmosaikvirus (TMV) getestet . Diese Verbindungen zeigen unterschiedliche Grade an in-vivo- und in-vitro-Aktivität, was auf ein Potenzial als pflanzen schützende Mittel hindeutet.

Katalyse

Die Verbindung wird auch in der Katalyseforschung verwendet. Ligand-Cu-Komplexe, die This compound enthalten, haben hervorragende katalytische Aktivitäten gezeigt, insbesondere bei der Katecholase-ähnlichen Aktivität von Komplexen für die Oxidation von Catechol zu o-Chinon . Diese Anwendung ist im Bereich der bioanorganischen Chemie von Bedeutung.

Wirkmechanismus

Target of Action

Related compounds such as 2-(5-methyl-1h-pyrazol-1-yl)acetamide derivatives have been identified asandrogen receptor antagonists . Androgen receptors play a crucial role in prostate cancer cells, and blocking this signaling pathway is a key strategy in prostate cancer therapy .

Mode of Action

If we consider the related compounds, they interact with their targets (like androgen receptors) and cause changes that can inhibit the growth of cancer cells .

Biochemical Pathways

Related compounds have been shown to affect theNAD+ salvage pathway , which plays a pivotal role in many biological processes including metabolism and aging .

Result of Action

Related compounds have shown to exhibitanti-proliferative activity against certain cancer cells .

Biochemische Analyse

Biochemical Properties

3-(5-methyl-1H-pyrazol-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives have been shown to exhibit catalytic activity in the oxidation reaction of catechol to o-quinone, mediated by copper complexes . The interaction between 3-(5-methyl-1H-pyrazol-1-yl)aniline and copper ions forms a complex that enhances the catalytic activity, demonstrating its potential as a ligand in metalloenzyme development .

Cellular Effects

3-(5-methyl-1H-pyrazol-1-yl)aniline influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Pyrazole derivatives have been reported to exhibit cytotoxic effects on several human cell lines, including colorectal RKO carcinoma cells . The compound activates autophagy proteins as a survival mechanism, while the predominant pathway of cell death is p53-mediated apoptosis . This indicates that 3-(5-methyl-1H-pyrazol-1-yl)aniline can significantly impact cell function and viability.

Molecular Mechanism

The molecular mechanism of 3-(5-methyl-1H-pyrazol-1-yl)aniline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Pyrazole derivatives have been shown to stabilize radicals through electron-donating and electron-withdrawing groups, although the exact stabilization mechanism remains unclear . Additionally, the compound’s interaction with copper ions in catalytic processes highlights its role in enzyme activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(5-methyl-1H-pyrazol-1-yl)aniline can change over time. Pyrazole derivatives are known for their stability and thermal properties, with decomposition temperatures ranging from 171 to 270 °C . Long-term studies have shown that these compounds maintain their stability and continue to exhibit biological activity over extended periods . This stability is crucial for their sustained effects on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 3-(5-methyl-1H-pyrazol-1-yl)aniline vary with different dosages in animal models. Studies on pyrazole derivatives have demonstrated that higher doses can lead to increased catalytic activity and potential toxicity . For example, the catecholase activity of copper complexes with pyrazole-based ligands increases with the molar ratio of oxidant-to-substrate . Excessive doses may result in adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications.

Metabolic Pathways

3-(5-methyl-1H-pyrazol-1-yl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors. Pyrazole derivatives have been shown to influence metabolic flux and metabolite levels . The compound’s interaction with copper ions in catalytic processes suggests its involvement in redox reactions and other metabolic pathways . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of 3-(5-methyl-1H-pyrazol-1-yl)aniline within cells and tissues involve specific transporters and binding proteins. Pyrazole derivatives are known to exhibit unique coordination with metal ions, which can affect their localization and accumulation . The compound’s interaction with copper ions, for instance, facilitates its distribution within the cellular environment, enhancing its catalytic activity .

Subcellular Localization

The subcellular localization of 3-(5-methyl-1H-pyrazol-1-yl)aniline is influenced by targeting signals and post-translational modifications. Pyrazole derivatives have been shown to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is crucial for their activity and function, as it determines their interactions with biomolecules and their overall impact on cellular processes.

Eigenschaften

IUPAC Name |

3-(5-methylpyrazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-5-6-12-13(8)10-4-2-3-9(11)7-10/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQSCEATLOFLCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B1461330.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B1461341.png)

![methyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1461343.png)

![1-[(3-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461348.png)

![1-[(2-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461349.png)